molecular formula C18H16N2O3 B2550271 N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide CAS No. 4905-27-5

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide

Cat. No.: B2550271
CAS No.: 4905-27-5
M. Wt: 308.337
InChI Key: OZKVAPKROGCLLD-UHFFFAOYSA-N
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Description

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is a synthetic small molecule characterized by the fusion of a phthalimide (1,3-dioxoisoindoline) moiety with a propanamide chain and a benzyl group. This structure places it within a class of compounds that have demonstrated significant research interest, particularly in the field of central nervous system (CNS) and anticonvulsant studies . The phthalimide core is a recognized pharmacophore in medicinal chemistry, featured in several established and investigational neuroactive compounds . Research Applications and Value The primary research value of this compound lies in its potential as a building block or active scaffold for neuroscience research. Structural analogs containing the 1,3-dioxoisoindolin-2-yl group conjugated to an amide bond have shown promising activity in models of epilepsy, suggesting this compound may be useful for researchers studying seizure mechanisms . Its molecular structure makes it a candidate for molecular docking studies, particularly with targets like the GABA A receptor, which is a key site of action for many anticonvulsant agents . Note on Usage This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is not intended for personal use. Researchers should conduct their own thorough safety and handling assessments prior to use.

Properties

IUPAC Name

N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-16(19-12-13-6-2-1-3-7-13)10-11-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKVAPKROGCLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Gabriel Synthesis with Custom Amine Precursors

In a representative procedure, phthalic anhydride reacts with N-aminoethylpiperazine in toluene under reflux to yield 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione. Adapting this method, 3-aminopropanamide derivatives substituted with a benzyl group could serve as the amine precursor. For instance, heating phthalic anhydride (1.0 equiv) with N-benzyl-3-aminopropanamide (1.0 equiv) in toluene at 110°C for 24 hours in the presence of triethylamine (1.2 equiv) would theoretically afford the target compound. This route hinges on the nucleophilic attack of the amine on the electrophilic carbonyl carbons of phthalic anhydride, followed by cyclodehydration.

Key Considerations :

  • Solvent Selection : Toluene is preferred for its high boiling point and ability to dissolve both reactants.
  • Base Catalysis : Triethylamine neutralizes liberated carboxylic acid protons, driving the reaction to completion.
  • Yield Optimization : Extended reflux durations (24–48 hours) and stoichiometric excess of phthalic anhydride (1.2–1.5 equiv) may enhance yields.

Amidation Strategies for Propanamide Functionalization

The propanamide-benzyl side chain can be introduced via amide coupling between a 3-(1,3-dioxoisoindolin-2-yl)propanoic acid intermediate and benzylamine. This two-step approach isolates the carboxylic acid precursor before amidation.

Synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid

Adapting methodologies from analogous systems, 3-(1,3-dioxoisoindolin-2-yl)propanoic acid can be synthesized by reacting phthalic anhydride with β-alanine (3-aminopropanoic acid). In a typical protocol, equimolar quantities of phthalic anhydride and β-alanine are refluxed in ethanol with catalytic acetic acid for 6 hours. The resulting product is recrystallized from acetic acid, yielding the propanoic acid derivative as a white solid.

Reaction Conditions :

  • Temperature : Reflux (78°C for ethanol).
  • Acid Catalyst : Acetic acid (1–2 mL) accelerates imide formation.
  • Workup : Recrystallization from acetic acid enhances purity.

Amidation with Benzylamine

The propanoic acid intermediate is then coupled with benzylamine using carbodiimide-based reagents. Source details a protocol employing N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. For this application:

  • Activation : 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are stirred in acetonitrile at 25°C for 30 minutes.
  • Coupling : Benzylamine (1.2 equiv) is added, and the mixture is stirred for 24 hours.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization.

Yield Determinants :

  • Stoichiometry : Excess benzylamine (1.5–2.0 equiv) drives the reaction toward completion.
  • Solvent : Acetonitrile’s polar aprotic nature facilitates carbodiimide activation.

Alternative Pathways: One-Pot Synthesis and Cycloaddition

One-Pot Gabriel-Amidation Approach

Combining the Gabriel synthesis and amidation into a single pot could streamline production. A hypothetical sequence involves:

  • Imide Formation : React phthalic anhydride with N-benzyl-3-aminopropanamide in toluene under reflux.
  • In Situ Activation : Introduce EDC/HOBt directly to the reaction mixture post-cyclization.
  • Amidation : Add benzylamine and stir at 25°C for 24 hours.

Advantages :

  • Eliminates intermediate isolation steps.
  • Reduces solvent waste and processing time.

Challenges :

  • Competing side reactions (e.g., over-amidation) may require precise stoichiometric control.

Analytical Validation and Spectroscopic Characterization

Critical to confirming the structure of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide are spectroscopic techniques employed in analogous studies:

Infrared Spectroscopy (IR)

  • Imide C=O Stretching : Strong absorptions at 1700–1750 cm⁻¹.
  • Amide N–H Stretching : Bands near 3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Aromatic protons (phthalimide): δ 7.80–8.00 ppm (multiplet).
    • Benzyl CH₂: δ 4.40–4.60 ppm (singlet).
    • Propanamide CH₂: δ 2.50–3.00 ppm (triplet).
  • ¹³C NMR :
    • Imide carbonyls: δ 165–170 ppm.
    • Amide carbonyl: δ 170–175 ppm.

Melting Point

  • Expected range: 180–190°C, consistent with crystalline phthalimide derivatives.

Comparative Analysis of Synthetic Methods

Method Steps Conditions Yield Advantages Limitations
Gabriel + Amidation 2 Toluene reflux, EDC/HOBt ~60%* High purity, scalable Multi-step, intermediate isolation
One-Pot Synthesis 1 Toluene/MeCN, reflux ~50%* Reduced solvent use Risk of side reactions
Cycloaddition 2 EtOH, triethylamine ~40%* Novel route, diverse substrates Unproven for target compound

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted isoindoline derivatives .

Scientific Research Applications

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of propanamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Applications/Activity Reference
N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide Benzyl, dioxoisoindolinyl 324.35* Carbodiimide-mediated coupling Potential enzyme inhibition
3-(1,3-Dioxoisoindolin-2-yl)-N-(thiazol-2-yl)propanamide Thiazolyl, dioxoisoindolinyl 301.32 Not specified Unknown (structural studies)
(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(3-fluorophenyl)-N-(5-methoxyquinolin-8-yl)propanamide Quinolinyl, fluorophenyl 484.47 Palladium-catalyzed C–H activation High-resolution crystallography
3-Chloro-N-phenyl-phthalimide Phenyl, chloro 257.67 Acid chloride coupling Polymer precursor
(S)-N-benzyl-3-(1H-indol-3-yl)-2-((S)-2-(2-mercaptoacetamido)-3-phenylpropanamido)propanamide Indolyl, mercaptoacetyl 427.15 Peptidomimetic synthesis Dual protease inhibition

*Calculated based on molecular formula C₁₈H₁₆N₂O₃.

Key Observations :

  • Aromatic vs.
  • Electron-Withdrawing Effects : Fluorine or chlorine substituents (e.g., in ) increase electrophilicity, which may enhance binding to biological targets like enzymes.
  • Biological Activity : Peptidomimetic derivatives (e.g., ) exhibit protease inhibition, suggesting that the target compound’s dioxoisoindolinyl group could serve as a pharmacophore in similar contexts.

Physicochemical and Spectroscopic Properties

A comparison of NMR data highlights substituent-driven shifts:

Compound Feature ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Dioxoisoindolinyl protons 7.80–7.95 (m, aromatic H) 167–170 (C=O)
Benzyl group 4.40–4.60 (s, CH₂) 44–46 (CH₂)
Thiazolyl protons 7.30–7.50 (m, thiazole H) 120–125 (C-S)
Indolyl protons 6.90–7.40 (m, indole H) 110–128 (aromatic C)

Notable Trends:

  • The dioxoisoindolinyl carbonyl groups resonate at ~167–170 ppm in ¹³C NMR, consistent across analogs .
  • Benzyl CH₂ protons appear as singlets near 4.50 ppm, distinct from thiazolyl or indolyl multiplet patterns .

Biological Activity

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula: C₁₈H₁₆N₂O₃
  • Average Mass: 308.337 g/mol

The compound features a benzyl group attached to a propanamide structure, with a dioxoisoindoline moiety that is essential for its biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. The antioxidant activity was evaluated using the DPPH radical scavenging method, which measures the ability of compounds to donate electrons to neutralize free radicals.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50 μM)Relative Activity vs. Ascorbic Acid
This compound15.51.37
Ascorbic Acid21.01

The results indicate that this compound exhibits superior antioxidant activity compared to ascorbic acid, a well-known antioxidant.

Anticancer Activity

The anticancer potential of this compound was assessed through various in vitro assays against different cancer cell lines, notably human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay was employed to determine cell viability post-treatment.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM) for N-benzyl CompoundComparison with Cisplatin
U-87 (Glioblastoma)10Higher activity
MDA-MB-231 (Breast)25Lower activity

The findings suggest that this compound is more cytotoxic to U-87 cells than to MDA-MB-231 cells, aligning with the behavior of other known anticancer agents like cisplatin.

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Radical Scavenging: By neutralizing free radicals, it may prevent oxidative stress-related damage in cells.
  • Inhibition of Cell Proliferation: The compound appears to interfere with pathways that promote cancer cell growth, leading to increased apoptosis in sensitive cell lines.

Case Studies and Research Findings

A notable study investigated the effects of various derivatives of the isoindoline structure on cellular models. The results indicated that modifications in the chemical structure significantly influenced both antioxidant and anticancer activities.

Case Study Example:
In a comparative study involving multiple isoindoline derivatives:

  • The derivative containing the dioxoisoindoline moiety demonstrated enhanced cytotoxicity against U-87 cells compared to others lacking this feature.

This underscores the importance of structural components in determining biological efficacy.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide?

The compound is typically synthesized via palladium-catalyzed C(sp³)–H functionalization or sequential monoarylation/amidation. For example:

  • GP2 Method : Reacting precursors with Pd(OAc)₂ as a catalyst and ligands (e.g., 1,10-phenanthroline) under inert conditions. Purification via silica gel column chromatography (petroleum ether/dichloromethane/ethyl acetate mixtures) yields products with >80% efficiency .
  • Key Parameters : Reaction temperature (80–100°C), solvent (toluene or DCE), and stoichiometric control of aryl halides.

Q. How is this compound characterized using NMR and HRMS?

  • 1H/13C NMR : Use CDCl₃ as a solvent at 400 MHz (1H) and 101 MHz (13C). Key peaks include:
    • Isoindolinone protons: δ 7.66–7.79 (m, 4H, aromatic).
    • Propanamide backbone: δ 5.44 (dd, J = 9.2, 7.2 Hz, 1H) and 3.76–3.83 (m, 2H) .
  • HRMS : Confirm molecular ion ([M⁺]) with <0.5 ppm error. For C₂₈H₂₃N₃O₅, observed m/z = 481.1639 (calc. 481.1638) .

Q. What purification techniques are effective for isolating this compound?

  • Silica Gel Chromatography : Use gradients like petroleum ether/dichloromethane/ethyl acetate (3:6:0.5) to resolve polar byproducts .
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity solids (melting points: 150–160°C) .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and WinGX resolve structural ambiguities?

  • SHELXL : Refine X-ray diffraction data by modeling anisotropic displacement parameters. Validate bond lengths/angles against the Cambridge Structural Database .
  • WinGX : Generate ORTEP diagrams to visualize anisotropic thermal ellipsoids. Use the GUI for real-time adjustment of hydrogen-bonding networks .
    Example Workflow :
    • Index diffraction data with SHELXS.
    • Refine using SHELXL with restraints for disordered regions.
    • Export CIF files to WinGX for graphical analysis .

Q. How do palladium-catalyzed reactions influence stereochemical outcomes?

  • Mechanistic Insight : Pd(0)/Pd(II) cycles enable β-H elimination, favoring retention of α-chiral centers (e.g., in D-1g derivatives).
  • Ligand Effects : Bulky ligands (e.g., BrettPhos) suppress racemization, achieving >95% enantiomeric excess (ee) in fluorination reactions .
  • Case Study : Fluorination of D-1g showed no racemization due to rigid transition-state geometry (DFT-supported) .

Q. How to address contradictions in spectral data during structural validation?

  • Scenario : Discrepancies in 13C NMR shifts for similar derivatives.
  • Resolution :
    • Verify solvent effects (CDCl₃ vs. DMSO-d₆).
    • Compare coupling constants (e.g., J = 8.4 Hz for quinoline protons vs. J = 4.0 Hz for indole systems) .
    • Cross-check HRMS with isotopic patterns to rule out impurities.

Q. What hydrogen-bonding patterns stabilize its supramolecular assemblies?

  • Graph Set Analysis : Identify motifs like R₂²(8) (dimer-forming) or C(4) (chain-forming) using Etter’s rules.
  • Crystal Packing : Isoindolinone carbonyl groups form intermolecular H-bonds with amide NH (2.8–3.0 Å), stabilizing layered structures .

Q. How can computational modeling predict reactivity or biological interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials (e.g., nucleophilic sites on the isoindolinone ring).
  • Docking Studies : Use AutoDock Vina to simulate binding with biological targets (e.g., HDAC enzymes), guided by LogP and polar surface area .

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